Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate

描述

Chemical Identity and Classification

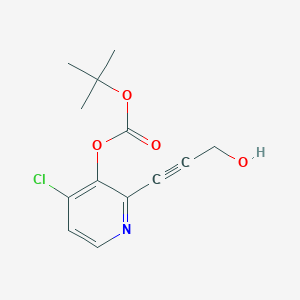

This compound is definitively characterized by its molecular formula C₁₃H₁₄ClNO₄ and molecular weight of 283.71 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1228665-84-6 and bears the MDL number MFCD15530284, providing unambiguous identification within chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as tert-butyl [4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate.

The structural composition reveals a pyridine ring as the central aromatic heterocycle, substituted at the 4-position with a chlorine atom, at the 2-position with a 3-hydroxyprop-1-ynyl group, and at the 3-position with a tert-butyl carbonate moiety. This complex substitution pattern places the compound within the classification of heterocyclic carbonate esters, specifically belonging to the broader category of pyridine derivatives with multiple functional groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄ClNO₄ | |

| Molecular Weight | 283.71 g/mol | |

| CAS Number | 1228665-84-6 | |

| MDL Number | MFCD15530284 | |

| Physical State | Solid | |

| Storage Condition | Room Temperature |

The compound's InChI (International Chemical Identifier) representation is InChI=1S/C13H14ClNO4/c1-13(2,3)19-12(17)18-11-9(14)6-7-15-10(11)5-4-8-16/h6-7,16H,8H2,1-3H3, providing a standardized method for computational identification and database searches. The corresponding SMILES (Simplified Molecular Input Line Entry System) notation is CC(C)(C)OC(=O)Oc1c(Cl)ccnc1C#CCO, which facilitates computational modeling and chemical database queries.

Historical Context and Development

The historical development of this compound reflects the broader evolution of heterocyclic chemistry and synthetic methodology. According to PubChem database records, this specific compound was first created in the chemical literature on July 21, 2010, with the most recent modifications to its database entry occurring on May 24, 2025. This timeline indicates relatively recent interest in this particular molecular structure, corresponding with advances in synthetic methodologies for complex heterocyclic systems.

The development of pyridine-based carbonate derivatives emerged from the intersection of several synthetic chemistry disciplines, including heterocyclic chemistry, medicinal chemistry, and materials science. The incorporation of alkynyl functionalities into pyridine systems has been particularly significant in the context of developing bioactive compounds and synthetic intermediates. Research documented in the synthesis of pyridin-4-ols and related derivatives has demonstrated the versatility of three-component reactions involving alkoxyallenes, nitriles, and carboxylic acids, which has contributed to the broader understanding of pyridine chemistry.

The specific structural motif present in this compound reflects advances in protecting group chemistry, particularly the use of tert-butyl carbonate as a protecting group for hydroxyl functionalities. This approach has proven valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential for achieving complex molecular targets. The compound's development also coincides with increased interest in compounds containing both alkynyl and pyridine functionalities for applications in pharmaceutical chemistry and materials science.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its complex substitution pattern and the presence of multiple reactive functional groups within a single molecular framework. Pyridine derivatives have long been recognized as fundamental building blocks in medicinal chemistry, with the pyridine ring serving as a bioisostere for benzene while introducing hydrogen-bonding capabilities and altered electronic properties.

The compound's structural features place it within the broader context of polycyclic heteroaromatic molecules, which have experienced significant advancement in recent years. The presence of the alkynyl functionality at the 2-position of the pyridine ring is particularly noteworthy, as alkynyl-substituted pyridines have demonstrated utility in palladium-catalyzed cross-coupling reactions, including Sonogashira couplings and related transformations. Research has shown that such compounds can serve as versatile precursors for further synthetic elaboration through various metal-catalyzed processes.

The carbonate protecting group at the 3-position adds another dimension of synthetic utility, as carbonate esters can be selectively cleaved under mild conditions to reveal the corresponding hydroxyl functionality. This feature makes the compound valuable as a synthetic intermediate in multi-step synthetic sequences. Furthermore, the chlorine substituent at the 4-position provides additional opportunities for nucleophilic substitution reactions, expanding the synthetic versatility of the molecule.

| Functional Group | Position | Synthetic Utility |

|---|---|---|

| Chlorine | 4-position | Nucleophilic substitution |

| Alkynyl | 2-position | Cross-coupling reactions |

| Carbonate | 3-position | Protecting group chemistry |

| Pyridine ring | Core | Heterocyclic scaffold |

The compound's significance is further enhanced by its potential role in the synthesis of more complex heterocyclic systems. Recent advances in heterocyclic nanographenes and extended π-systems have demonstrated the importance of functionalized pyridine derivatives as building blocks for larger aromatic structures. The multiple reactive sites present in this compound make it an attractive starting material for the construction of such complex systems through sequential synthetic transformations.

Research Objectives and Scope

The research objectives surrounding this compound encompass several distinct areas of chemical investigation. Primary research focuses include the development of efficient synthetic methodologies for accessing this compound and related derivatives, exploration of its reactivity patterns under various chemical conditions, and investigation of its potential applications in medicinal chemistry and materials science.

Synthetic methodology development represents a crucial research objective, particularly given the compound's complex substitution pattern. Current research efforts are directed toward optimizing multi-step synthetic routes that can efficiently introduce the various functional groups while maintaining high yields and selectivity. The synthesis typically involves careful orchestration of protecting group strategies, regioselective functionalization reactions, and appropriate coupling methodologies to achieve the desired substitution pattern.

Another significant research objective involves comprehensive characterization of the compound's chemical reactivity. The presence of multiple functional groups creates opportunities for selective chemical transformations, but also presents challenges in achieving site-selective reactions. Research efforts are focused on understanding the relative reactivity of the different functional groups and developing conditions for selective modification of specific sites within the molecule.

The scope of current research extends to potential applications in pharmaceutical chemistry, where the compound may serve as a lead compound or synthetic intermediate for the development of bioactive molecules. The pyridine core provides a pharmacologically relevant scaffold, while the additional functional groups offer opportunities for structure-activity relationship studies and optimization of biological properties.

| Research Area | Objectives | Current Status |

|---|---|---|

| Synthetic Methodology | Route optimization | Under development |

| Reactivity Studies | Selective transformations | In progress |

| Pharmaceutical Applications | Lead optimization | Early stage |

| Materials Science | Property evaluation | Preliminary |

Materials science applications represent an emerging area of research interest, particularly in the context of developing organic semiconductors and related electronic materials. The extended conjugation possible through the alkynyl functionality, combined with the electron-deficient nature of the chlorinated pyridine ring, suggests potential applications in organic electronics and photonic devices. Research in this area focuses on understanding the electronic properties of the compound and its derivatives, as well as their potential for incorporation into larger π-conjugated systems.

属性

IUPAC Name |

tert-butyl [4-chloro-2-(3-hydroxyprop-1-ynyl)pyridin-3-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4/c1-13(2,3)19-12(17)18-11-9(14)6-7-15-10(11)5-4-8-16/h6-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKSQFHYXFJOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(C=CN=C1C#CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate acts as an inhibitor of JAK kinases. Upon binding to these kinases, it inhibits their activity, thereby disrupting the signal transduction of cytokines.

Biochemical Pathways

The inhibition of JAK kinases by this compound affects the cytokine pathways. These pathways mediate a broad range of biological functions, including many aspects of inflammation and immunity. The inhibition of JAK kinases leads to a decrease in the tyrosine phosphorylation of signal transducer and activator of transcription (STAT) proteins, ultimately affecting the transcriptional activation of specific gene sets.

生化分析

Biochemical Properties

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Janus kinase (JAK) activity, which is crucial in cytokine signal transduction pathways . The compound binds to the active site of JAK kinases, preventing their phosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins . This inhibition can modulate immune responses and inflammation.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving cytokines such as IL-6, IL-15, and IL-7 . By inhibiting JAK kinases, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are observed in different cell types, including immune cells and cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with JAK kinases. The compound fits into the ATP-binding pocket of the kinase, blocking ATP access and preventing phosphorylation of tyrosine residues on STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced transcription of target genes involved in immune responses and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of JAK-STAT signaling, affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits JAK kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cytokine signaling. It interacts with enzymes such as JAK kinases, modulating their activity and affecting downstream signaling cascades

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely mediated by passive diffusion and active transport mechanisms . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with JAK kinases . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its biochemical effects and therapeutic potential.

生物活性

Tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate (CAS Number: 1228665-84-6) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₄ClNO₄

- Molecular Weight : 283.71 g/mol

- Structural Features : The compound features a pyridine ring substituted with a tert-butyl group, a chloro group, and a hydroxypropynyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in oxidative stress and inflammation.

Oxidative Stress Modulation

Research indicates that compounds with similar structures may exert protective effects against oxidative stress. For instance, studies on related compounds have shown that they can reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses. This suggests that this compound could potentially exhibit similar neuroprotective effects in conditions characterized by oxidative damage, such as ischemic stroke .

In Vitro Studies

-

Cell Viability and Apoptosis :

- In vitro studies have demonstrated that related compounds can improve cell viability under oxidative stress conditions. The use of assays like CCK8 and Annexin V staining can help assess the cytotoxicity and anti-apoptotic effects of this compound.

- For example, a related compound was shown to alleviate apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation/reperfusion injury .

- Antioxidant Activity :

In Vivo Studies

Limited in vivo studies specifically targeting this compound have been reported. However, compounds with similar structural motifs have been investigated for their neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications.

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

(i) tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate (MFCD15530295)

- Molecular Formula : C₁₂H₁₃ClN₂O₃

- Molecular Weight : 280.70 g/mol

- Key Differences : Replaces the hydroxypropynyl group with a formyl (-CHO) group and substitutes the carbonate with a carbamate (-NHCOO-) group.

- Implications : The formyl group enhances electrophilicity for nucleophilic addition reactions, while the carbamate offers different stability and deprotection kinetics compared to the carbonate in the target compound .

(ii) N-(5-fluoro-3-formylpyridin-2-yl)pivalamide (MFCD15530271)

- Molecular Formula : C₁₁H₁₃FN₂O₂

- Molecular Weight : 240.23 g/mol

- Key Differences : Features a fluorine atom at position 5 and a pivalamide (-CONHC(CH₃)₃) group instead of the tert-butyl carbonate.

- Implications : Fluorine increases electron-withdrawing effects, altering the pyridine ring’s electronic properties. The pivalamide group provides steric hindrance, reducing reactivity compared to the carbonate .

Alkyne-Substituted Analogues

(i) tert-Butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate (MFCD12026760)

- Molecular Formula: C₁₅H₂₀INO₃Si

- Molecular Weight : 417.31 g/mol

- Key Differences : Substitutes the hydroxypropynyl group with a trimethylsilyl (TMS)-protected ethynyl group and adds an iodine atom at position 2.

- Implications : The TMS group stabilizes the alkyne for storage, while iodine enables cross-coupling reactions (e.g., Suzuki-Miyaura). The increased molecular weight and steric bulk reduce solubility in polar solvents .

(ii) N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide (MFCD11857731)

- Molecular Formula : C₁₃H₁₅ClN₂O₂

- Molecular Weight : 266.72 g/mol

- Key Differences : Replaces the tert-butyl carbonate with a pivalamide group but retains the hydroxypropynyl substituent.

- Implications: The pivalamide group offers hydrolytic stability but requires harsher conditions for deprotection compared to the carbonate.

Research Implications

The tert-butyl carbonate group in the target compound balances stability and ease of deprotection, making it preferable for multi-step syntheses. In contrast, analogues like the TMS-protected alkyne (MFCD12026760) are better suited for storage-sensitive applications . Fluorinated and iodinated derivatives (e.g., HB595-1) are valuable in medicinal chemistry for tuning bioavailability and enabling radio-labeling, respectively .

准备方法

Starting Materials

- 4-chloro-3-hydroxypyridine : The pyridine core bearing a chloro substituent at the 4-position and a hydroxyl group at the 3-position.

- tert-butyl chloroformate (tBuOCOCl) : Used as the carbonate source for esterification.

- Dimethylformamide (DMF) : Solvent facilitating nucleophilic substitution and carbonate formation.

- 3-hydroxyprop-1-yne (propargyl alcohol derivative) : For the hydroxypropynyl side chain introduction.

Stepwise Procedure

Dissolution : The 4-chloro-3-hydroxypyridine is dissolved in dimethylformamide (DMF) to provide a homogeneous reaction medium.

Low Temperature Carbonate Formation : Under carefully controlled low-temperature conditions (typically 0–5 °C to minimize side reactions), tert-butyl chloroformate (tert-butyl carbonate chloride) is added slowly to the solution. This step facilitates the formation of the tert-butyl carbonate ester at the 3-hydroxyl position of the pyridine ring.

Introduction of Hydroxypropynyl Side Chain : Concurrently or in subsequent steps, the 3-hydroxyprop-1-ynyl substituent is introduced at the 2-position of the pyridine ring, typically via nucleophilic substitution or coupling reactions involving the pyridine ring's activated sites.

Purification : The crude product is purified using standard organic purification techniques such as column chromatography or recrystallization to isolate the desired tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-yl carbonate.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | Low temperature (0–5 °C) during carbonate formation |

| Reagents | tert-butyl chloroformate (tBuOCOCl), 4-chloro-3-hydroxypyridine, hydroxypropynyl precursor |

| Reaction Time | Typically several hours (varies by scale) |

| Purification | Chromatography or recrystallization |

| Safety Precautions | Use gloves and protective clothing; compound is an irritant |

Research Findings and Optimization Notes

- The low-temperature condition during the addition of tert-butyl chloroformate is critical to avoid side reactions such as over-carbonation or decomposition of sensitive functional groups.

- The choice of DMF as solvent is due to its ability to dissolve both the pyridine derivative and tert-butyl chloroformate efficiently, promoting smooth reaction kinetics.

- The hydroxypropynyl side chain installation may require prior activation of the pyridine ring or use of coupling agents to ensure regioselective attachment at the 2-position.

- The reaction yield and purity are influenced by the order of reagent addition and the control of moisture, as carbonate esters are sensitive to hydrolysis.

- The product is classified as an irritant; thus, all operations should be conducted in a fume hood with appropriate personal protective equipment.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-chloro-3-hydroxypyridine in DMF | Dissolution of starting material | Homogeneous reaction medium |

| 2 | tert-butyl chloroformate added at 0–5 °C | Formation of tert-butyl carbonate ester | Low temperature to prevent side reactions |

| 3 | Introduction of 3-hydroxyprop-1-ynyl group | Side chain installation | May require coupling agents or activation |

| 4 | Purification (chromatography/recrystallization) | Isolation of pure product | Ensures removal of impurities |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-chloro-2-(3-hydroxyprop-1-ynyl)-pyridin-3-YL carbonate?

- Methodological Answer : A common approach involves reacting a pyridine precursor (e.g., 4-chloro-3-hydroxypyridine) with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under an inert atmosphere (N₂ or Ar) at low temperatures (0–5°C) to minimize side reactions like hydrolysis or unwanted substitutions. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS (Liquid Chromatography-Mass Spectrometry): To confirm molecular weight (e.g., m/z 733 [M+H]+ as seen in related pyridine derivatives) and purity .

- HPLC : For retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) to assess compound stability and identity .

- NMR : ¹H/¹³C NMR to resolve the tert-butyl group (δ ~1.2–1.4 ppm), chlorine substituent, and propynyl-hydroxy moiety .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While direct safety data for this compound is limited, structurally similar tert-butyl carbamates (e.g., Tert-butyl (4-chlorophenethyl)carbamate) are not classified as hazardous. Standard lab practices apply: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., conflicting NMR or LCMS results) for this compound?

- Methodological Answer : Contradictions often arise from impurities or degradation. Strategies include:

- Multi-technique validation : Cross-check results using HPLC, LCMS, and NMR. For example, use deuterated solvents in NMR to eliminate solvent interference .

- Stability studies : Monitor the compound under varying conditions (temperature, humidity) to identify degradation pathways .

Q. What experimental design considerations optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise temperature control : Maintain low temperatures during sensitive steps (e.g., tert-butyl group introduction) to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, THF) to enhance solubility of intermediates, as seen in related pyridine syntheses .

- Catalyst optimization : Explore Pd-catalyzed coupling for propynyl group installation, adjusting catalyst loading (e.g., 5–10 mol%) to balance cost and efficiency .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the carbamate moiety from nucleophilic attack. However, it may hinder reactions at adjacent sites. To study this:

- Perform computational modeling (DFT) to map steric/electronic effects.

- Use isotopic labeling (e.g., ¹³C-tert-butyl) to track group stability under reaction conditions .

Q. What strategies mitigate side reactions during functionalization of the propynyl-hydroxy group?

- Methodological Answer :

- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) before modifying the alkyne .

- Catalyst screening : Test Cu(I)/Pd(0) systems for regioselective alkyne reactions, as seen in analogous pyridine derivatives .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。